

The Tissue-Specific Expression Profile of AKT2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *AKT2 Human Pre-designed siRNA*
Set A

Cat. No.: *B15567197*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the expression profile of AKT2 in various human tissues, intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Introduction

AKT2, also known as Protein Kinase B beta (PKB β), is a serine/threonine-specific protein kinase that plays a crucial role in the PI3K/AKT signaling pathway.[1] This pathway is fundamental in regulating diverse cellular processes, including glucose metabolism, cell proliferation, survival, and angiogenesis.[2][3] Notably, AKT2 is a key mediator of insulin-stimulated glucose uptake and is highly implicated in metabolic regulation.[3][4][5]

Dysregulation of AKT2 has been linked to various diseases, including diabetes and cancer.[3][4][6] Understanding the tissue-specific expression of AKT2 is therefore critical for elucidating its physiological functions and its role in pathology, as well as for the development of targeted therapeutics. While the three AKT isoforms (AKT1, AKT2, and AKT3) share a high degree of

homology, they exhibit tissue-dependent expression patterns and are thought to have distinct, non-redundant functions.[7]

Quantitative Expression of AKT2 in Human Tissues

The expression of AKT2 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and qualitative data from various sources, including the Human Protein Atlas and specific research studies.

Table 1: AKT2 RNA Expression in Human Tissues

This table summarizes RNA sequencing data, providing a quantitative measure of AKT2 gene expression. The values are presented in normalized Transcripts Per Million (TPM) from a consensus dataset combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[8][9][10][11][12][13]

Tissue	RNA Expression (TPM)	RNA Specificity Category
Skeletal Muscle	High	Tissue Enhanced
Adipose Tissue	High	Tissue Enhanced
Heart Muscle	High	Tissue Enhanced
Liver	Medium	Low Tissue Specificity
Pancreas	Medium	Low Tissue Specificity
Kidney	Medium	Low Tissue Specificity
Lung	Low	Low Tissue Specificity
Brain (Cerebral Cortex)	Low	Low Tissue Specificity
Spleen	Low	Low Tissue Specificity
Skin	Low	Low Tissue Specificity

Data adapted from the Human Protein Atlas. "Tissue Enhanced" indicates that mRNA levels in that tissue are at least five-fold higher than the average levels in all other tissues.[8] A study

focusing on human skeletal muscle found that AKT2 is the most highly expressed AKT transcript, with a 15.4-fold greater expression than AKT1 and AKT3.[14][15]

Table 2: AKT2 Protein Expression in Human Tissues

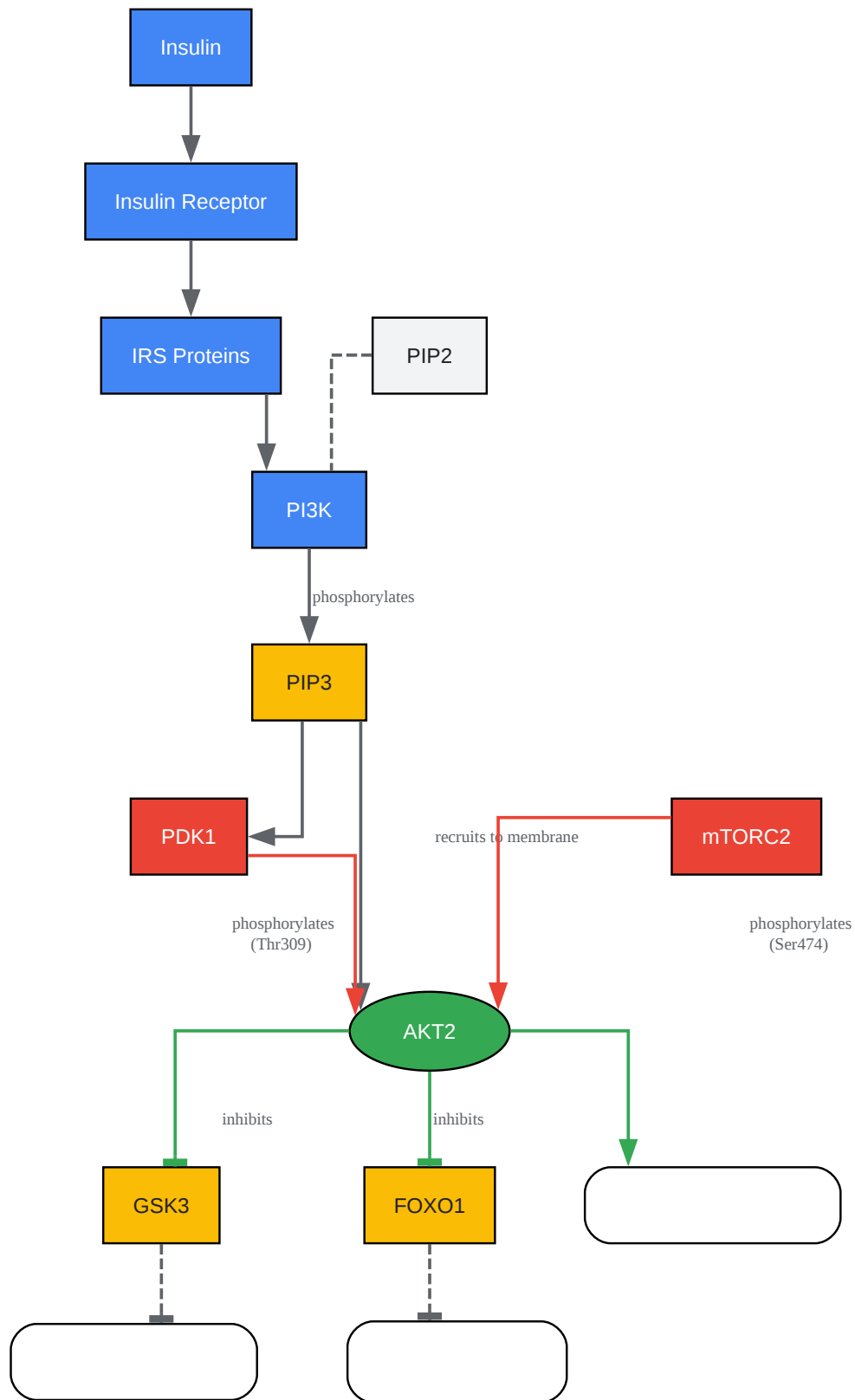
This table provides a summary of AKT2 protein expression levels as determined by immunohistochemistry (IHC). The expression levels are categorized as High, Medium, Low, or Not detected.

Tissue	Protein Expression Level	Cellular Localization
Skeletal Muscle	High	Cytoplasmic & Nuclear
Adipose Tissue	High	Cytoplasmic
Heart Muscle	High	Cytoplasmic
Cerebellum	High	Cytoplasmic in Purkinje cells
Liver	Medium	Cytoplasmic
Pancreas	Medium	Cytoplasmic in islet cells
Kidney	Medium	Cytoplasmic in renal tubules
Breast	Medium	Cytoplasmic in glandular cells
Prostate	Medium	Cytoplasmic in glandular cells
Lung	Low	Cytoplasmic in pneumocytes
Skin	Low	Cytoplasmic in epidermal cells

Data compiled from the Human Protein Atlas.[8][16][17][18] The Human Protein Atlas describes the overall protein expression as "General cytoplasmic expression".[16] Subcellularly, it has been localized to vesicles and the cytosol, with some presence in the nucleoplasm.[16]

Key Signaling Pathway: PI3K/AKT2

AKT2 is a central node in the insulin signaling pathway, which is critical for glucose homeostasis. The diagram below illustrates the canonical activation cascade and downstream effects of AKT2.



[Click to download full resolution via product page](#)

Caption: The PI3K/AKT2 signaling pathway.

Experimental Protocols

Accurate determination of AKT2 expression is fundamental to research in this area. Below are detailed methodologies for key experiments.

RNA-Sequencing (RNA-Seq) Workflow

RNA-Seq is a powerful technique for quantifying transcriptome-wide gene expression.



[Click to download full resolution via product page](#)

Caption: A typical RNA-Seq workflow for gene expression analysis.

A general workflow for RNA-Seq data analysis includes several key steps: quality control of raw sequencing reads, alignment of reads to a reference genome, and quantification of gene and transcript levels.[19] Following quantification, differential expression analysis can be performed to identify changes in gene expression between different conditions.[19][20]

Protocol Outline:

- **RNA Extraction:** Isolate total RNA from fresh-frozen human tissue samples using a suitable kit (e.g., TRIzol reagent or RNeasy Kit). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
- **Library Preparation:** Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- **Data Analysis:**

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. [\[20\]](#)
- Alignment: Align the reads to the human reference genome using a splice-aware aligner such as STAR. [\[21\]](#)
- Quantification: Count the number of reads mapping to each gene.
- Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM).

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate RNA-Seq data and to quantify mRNA expression of specific genes.

Protocol Outline:

- RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-Seq. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
- qPCR Reaction:
 - Prepare a reaction mix containing cDNA template, forward and reverse primers for AKT2, and a suitable qPCR master mix (e.g., SYBR Green).
 - Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization. [\[22\]](#)
- Thermal Cycling: Perform the qPCR on a real-time PCR system using a standard protocol, for example: initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds. [\[22\]](#)
- Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of AKT2 using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene. [\[22\]](#)

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a tissue lysate.

Protocol Outline:

- Tissue Lysate Preparation:
 - Homogenize fresh or frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
 - Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein.
 - Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Denature protein samples by boiling in SDS-PAGE sample buffer.[23]
 - Separate proteins by size by running 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[23]
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
- Immunodetection:
 - Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1]
 - Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKT2 overnight at 4°C.
 - Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:

- Wash the membrane to remove unbound secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.[23]
- Quantify band intensity using densitometry software. Use a loading control, such as β -actin or GAPDH, to normalize the data.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of AKT2 protein within the cellular context of a tissue.

Protocol Outline:

- Tissue Preparation:
 - Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.
 - Cut thin sections (4-5 μ m) and mount them on microscope slides.
- Antigen Retrieval:
 - Deparaffinize and rehydrate the tissue sections.
 - Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.[24]
- Staining:
 - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with a blocking serum.[25]
 - Primary Antibody Incubation: Incubate the sections with a primary antibody against AKT2 overnight at 4°C.[24]
 - Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.[26] Develop the signal with a chromogen such as

DAB, which produces a brown precipitate.

- Counterstaining and Visualization:
 - Counterstain the sections with hematoxylin to visualize cell nuclei.
 - Dehydrate the sections and mount with a coverslip.
 - Examine the slides under a microscope to assess the intensity and localization of AKT2 staining.

Conclusion

This technical guide provides a detailed overview of the expression profile of AKT2 in various human tissues, supported by quantitative data and established experimental protocols. The provided information and visualizations serve as a valuable resource for researchers investigating the role of AKT2 in health and disease, and for professionals in the field of drug development targeting the PI3K/AKT signaling pathway. The differential expression of AKT2 across tissues underscores its specialized functions and highlights the importance of tissue-specific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. uniprot.org \[uniprot.org\]](https://www.uniprot.org)
- [3. Gene - AKT2 \[maayanlab.cloud\]](https://maayanlab.cloud)
- [4. AKT2 - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [5. Role of Akt2 in contraction-stimulated cell signaling and glucose uptake in skeletal muscle - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- [6. Oxidation of Akt2 kinase promotes cell migration and regulates G1-S transition in the cell cycle - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Tissue expression of AKT2 - Summary - The Human Protein Atlas \[v22.proteinatlas.org\]](#)
- [9. Verification Required - Princeton University Library \[oar.princeton.edu\]](#)
- [10. discovery.dundee.ac.uk \[discovery.dundee.ac.uk\]](#)
- [11. Genetic effects on gene expression across human tissues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. biorxiv.org \[biorxiv.org\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. AKT2 is the predominant AKT isoform expressed in human skeletal muscle - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. AKT2 protein expression summary - The Human Protein Atlas \[proteinatlas.org\]](#)
- [17. Tissue expression of AKT2 - Primary data - The Human Protein Atlas \[v20.proteinatlas.org\]](#)
- [18. AKT2 - Antibodies - The Human Protein Atlas \[proteinatlas.org\]](#)
- [19. Bioinformatics Workflow of RNA-Seq - CD Genomics \[cd-genomics.com\]](#)
- [20. bio-rad.com \[bio-rad.com\]](#)
- [21. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures \[h3abionet.github.io\]](#)
- [22. horizontdiscovery.com \[horizontdiscovery.com\]](#)
- [23. genscript.com \[genscript.com\]](#)
- [24. bosterbio.com \[bosterbio.com\]](#)
- [25. cancer.wisc.edu \[cancer.wisc.edu\]](#)
- [26. 免疫組織染色のプロトコル \[sigmaaldrich.com\]](#)
- [To cite this document: BenchChem. \[The Tissue-Specific Expression Profile of AKT2: A Technical Guide for Researchers\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15567197/docs#the-tissue-specific-expression-profile-of-akt2-a-technical-guide-for-researchers\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)